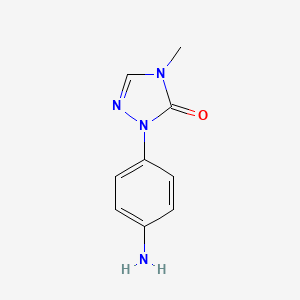
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Descripción general
Descripción
The compound “1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It likely contains an aminophenyl group, a methyl group, and a dihydrotriazolone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving reduction, cyclization, and other processes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The aminophenyl group would contain a benzene ring with an attached amino group, the methyl group would be a simple carbon with three hydrogens, and the dihydrotriazolone group would contain a triazole ring with two additional hydrogens .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group in the aminophenyl portion of the molecule could potentially undergo reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aminophenyl group could potentially make the compound somewhat polar, affecting its solubility in various solvents .Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle of certain parasites, such as trypanosoma cruzi .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding, forming a stable complex . This interaction could potentially alter the function of the target protein, leading to changes in the biological processes they regulate.
Biochemical Pathways
Similar compounds have been shown to affect the life cycle of certain parasites, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms .
Pharmacokinetics
It’s suggested that similar compounds may have a balance between permeability and hepatic clearance, although they may present low metabolic stability . This could potentially influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown effectiveness against certain forms of parasites in in vitro tests . This suggests that the compound may have potential therapeutic applications, particularly in the treatment of diseases caused by these parasites.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-6-11-13(9(12)14)8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUUMSPCFOUBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)

![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

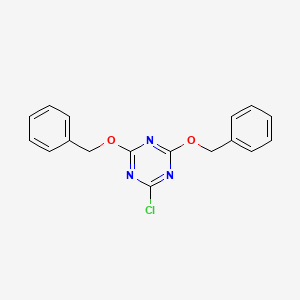
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)
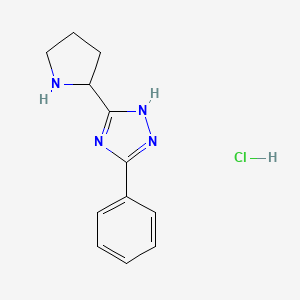
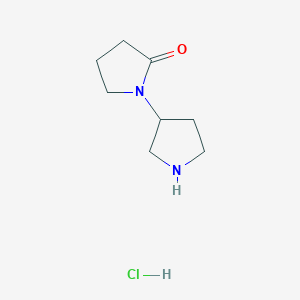
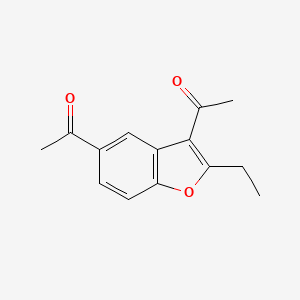
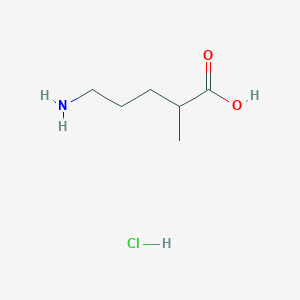
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)